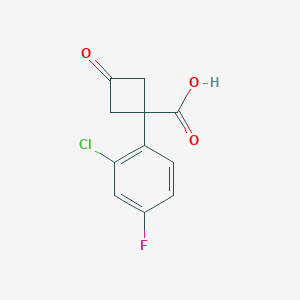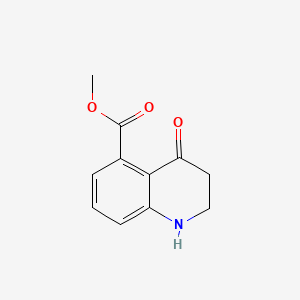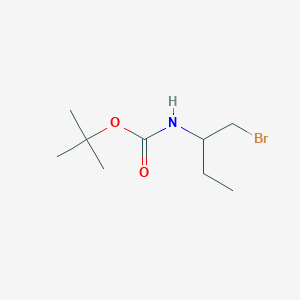
tert-butylN-(1-bromobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-bromobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-bromobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 1-bromo-2-butanol under specific conditions . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of tert-butyl N-(1-bromobutan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(1-bromobutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Base (e.g., NaH, K2CO3), solvent (e.g., THF, DMF), nucleophile (e.g., amine, thiol)
Reduction Reactions: Reducing agent (e.g., LiAlH4, NaBH4), solvent (e.g., ether, THF)
Oxidation Reactions: Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate), solvent (e.g., water, acetone)
Major Products Formed
Substitution Reactions: Substituted carbamates
Reduction Reactions: Corresponding amines
Oxidation Reactions: Oxidized carbamates
Applications De Recherche Scientifique
tert-Butyl N-(1-bromobutan-2-yl)carbamate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-bromobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modification of biological macromolecules such as proteins and nucleic acids, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-Butyl N-(1-bromobutan-2-yl)carbamate is unique due to its specific structure and reactivity. The presence of the bromine atom and the tert-butyl carbamate group allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H18BrNO2 |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
tert-butyl N-(1-bromobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18BrNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Clé InChI |
LHUZRZWPDFETMS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


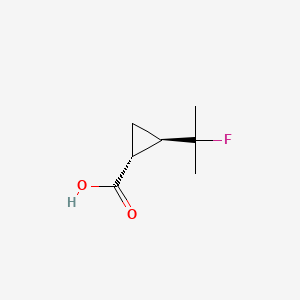
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13564382.png)
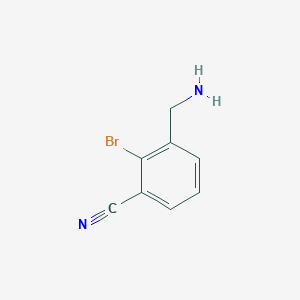
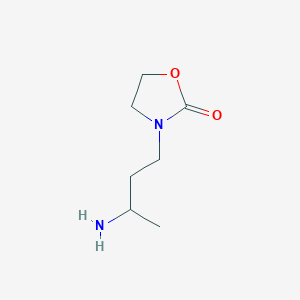

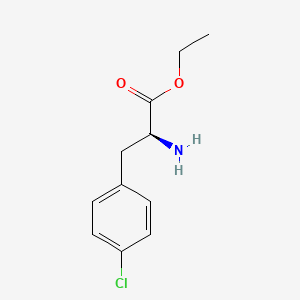
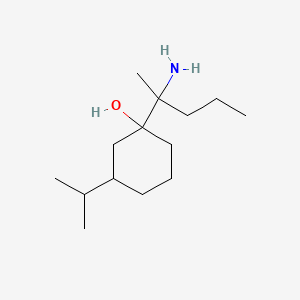
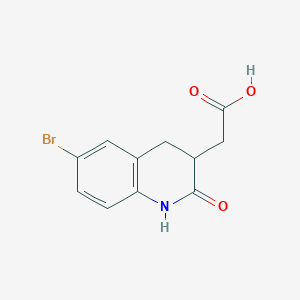
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)

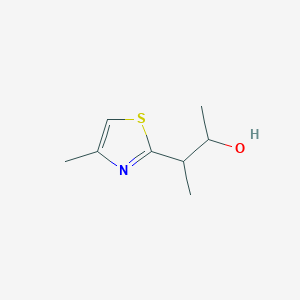
![Diethyl[(chlorosulfonyl)methyl]phosphonate](/img/structure/B13564438.png)
